Lamivudine-galactose Lamivudine-galactose Lamivudine-galactose is a lamivudine conjugate with galactose. Lamivudine (2/',3/'-dideoxy-3/'-thiacytidine, commonly called 3TC) is a potent nucleoside analog reverse transcriptase inhibitor (nRTI). It is marketed by GlaxoSmithKline with the brand names Zeffix, Heptovir, Epivir, and Epivir-HBV. Lamivudine has been used for treatment of chronic hepatitis B at a lower dose than for treatment of HIV. It improves the seroconversion of e-antigen positive hepatitis B and also improves histology staging of the liver.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20736079
InChI:
SMILES: O=C1N=C(N)C=CN1[C@@H]2CS[C@H](COC[C@@H]3[C@H](O)[C@H](O)[C@@H](O)[C@@H](O)O3)O2
Molecular Formula: C14H21N3O8S
Molecular Weight: 391.395

Lamivudine-galactose

CAS No.:

Cat. No.: VC20736079

Molecular Formula: C14H21N3O8S

Molecular Weight: 391.395

* For research use only. Not for human or veterinary use.

Lamivudine-galactose -

Specification

Molecular Formula C14H21N3O8S
Molecular Weight 391.395
SMILES O=C1N=C(N)C=CN1[C@@H]2CS[C@H](COC[C@@H]3[C@H](O)[C@H](O)[C@@H](O)[C@@H](O)O3)O2
Appearance Solid powder

Introduction

Chemical Structure and Properties

Lamivudine-galactose is a conjugate molecule formed by linking lamivudine (2',3'-dideoxy-3'-thiacytidine, commonly called 3TC), a potent nucleoside analog reverse transcriptase inhibitor (nRTI), with galactose, a monosaccharide sugar. The compound has a molecular formula of C14H21N3O8S and a molecular weight of 391.395.

The chemical structure features the characteristic 1,3-oxathiolane ring of lamivudine linked to a galactose moiety, represented by the SMILES notation: O=C1N=C(N)C=CN1[C@@H]2CSC@HO2. The parent compound, lamivudine, has established efficacy in the treatment of chronic hepatitis B and HIV infections.

Synthesis Approaches and Analysis

Analytical Characterization

Several analytical methods have been developed that can be applied or adapted for lamivudine-galactose characterization:

  • Size-Exclusion and Reversed-Phase Analytical Methods: These techniques have proven effective for characterizing lamivudine conjugates and can differentiate between the conjugate, free drug, and degradation products .

  • UHPLC-MS/MS Methods: Ultra-high performance liquid chromatography coupled with tandem mass spectrometry has been validated for lamivudine analysis with excellent sensitivity and precision. One established method achieves a linear concentration range of 5-1000 ng/mL for lamivudine with a limit of detection (LOD) of 1 ng/mL .

  • LC-MS/MS Applications: Lamivudine serves as an internal standard in some LC-MS/MS methods developed for antiviral compounds, with a characteristic parent/daughter mass transition of 230.3/112.0 in positive MRM mode .

The detailed validation data for UHPLC-MS/MS analysis of lamivudine provides important reference points for analytical method development:

Nominal concentration (ng/mL)Observed concentration (ng/mL)Precision RSD (%)Accuracy bias (%)
Intra-Assay
55.72 ± 0.213.6714.41
1010.86 ± 0.484.428.60
5053.27 ± 3.446.466.55
100104.11 ± 3.463.324.11
500509.12 ± 9.241.811.82
Interassay
55.40 ± 0.499.077.94
109.89 ± 0.252.53–1.12
5050.57 ± 1.142.251.14
10099.68 ± 0.690.69–0.32
500499.16 ± 2.850.57–0.17

Pharmacological Profile

Mechanism of Action

The mechanism of action of lamivudine-galactose is based on the established antiviral activity of lamivudine, which functions as a nucleoside reverse transcriptase inhibitor that disrupts viral DNA synthesis. Lamivudine has been successfully used for treatment of both HIV and chronic hepatitis B infections.

The conjugation with galactose potentially serves multiple strategic purposes:

  • Targeted Hepatic Delivery: Galactose has natural affinity for asialoglycoprotein receptors abundant on hepatocytes, potentially enhancing liver-specific targeting for hepatitis B treatment.

  • Modified Pharmacokinetics: The galactose moiety may alter absorption, distribution, and metabolism parameters to optimize therapeutic efficacy.

Pharmacokinetic Properties

Conjugation of lamivudine with carrier molecules has demonstrated significant impact on pharmacokinetic parameters. In a study examining a dextran conjugate of lamivudine (3TCSD), researchers observed:

  • Markedly Decreased Clearance: The conjugation resulted in a 40-fold reduction in drug clearance compared to unconjugated lamivudine.

  • Reduced Volume of Distribution: A 7-fold decrease in the volume of distribution was observed for the conjugate.

  • Controlled Release Profile: The conjugate demonstrated stability in buffer but released lamivudine slowly in the presence of rat liver lysosomes, suggesting enzymatic activation at the target site .

Available pharmacokinetic parameters that may serve as reference points include:

ParameterValue
Clearance (mL/min/kg)136.8 ± 21.49
Mean Residence Time (min)23.01 ± 4.33
Volume of Distribution (mL/kg)3.09 ± 0.47

Therapeutic Applications

Antiviral Efficacy

The parent compound lamivudine has established efficacy in treating chronic hepatitis B at lower doses than used for HIV treatment. It demonstrates clinical benefit in improving the seroconversion of e-antigen positive hepatitis B and enhancing liver histology staging.

The galactose conjugation strategy may potentially enhance this efficacy through:

  • Targeted Delivery: Preferential accumulation in liver tissue where hepatitis B virus primarily replicates.

  • Modified Pharmacokinetics: Altered pharmacokinetic profile potentially enabling optimized dosing regimens.

  • Controlled Release: Gradual release of the active compound at the target site, potentially maintaining therapeutic concentrations for extended periods.

Comparative Analysis with Related Compounds

Lamivudine-galactose belongs to a broader family of nucleoside and nucleotide analogues used as antiviral agents. Key comparisons include:

  • Lamivudine Derivatives: Structurally related to other lamivudine prodrugs such as the dextran conjugate (3TCSD) which demonstrated significant alterations in pharmacokinetic parameters .

  • Other Nucleoside Reverse Transcriptase Inhibitors: Part of the therapeutic class that includes zidovudine, didanosine, and entecavir, which share similar mechanistic properties but differ in specific pharmacokinetic and efficacy profiles.

  • Tenofovir Prodrugs: Research on tenofovir ester prodrugs has demonstrated that improvements in pharmacokinetics, particularly intestinal stability, strengthened inhibition of HBV replication , suggesting similar principles may apply to lamivudine-galactose.

Research Methods in Lamivudine-Galactose Studies

In Vitro Characterization

In vitro studies of lamivudine conjugates have provided valuable insights into their behavior. For the lamivudine-dextran conjugate (3TCSD), researchers employed:

  • Stability Studies: Examination of stability in physiological buffers versus enzymatic environments (such as lysosomal preparations) to assess selective release of the active compound .

  • Purity Assessment: Size-exclusion and reversed-phase analytical methods were developed to achieve accurate determination of purity and degree of substitution .

  • Release Kinetics: Quantification of the rate of active drug release under various conditions to predict in vivo behavior.

In Vivo Evaluation Approaches

The in vivo evaluation of lamivudine-galactose would likely follow methodologies established for similar conjugates:

  • Pharmacokinetic Analysis: Determination of plasma concentration-time profiles to calculate parameters such as area under the curve, clearance, volume of distribution, and half-life.

  • Biodistribution Studies: Assessment of tissue distribution to confirm targeted delivery to the liver.

  • Efficacy Models: Evaluation in appropriate animal models of viral infection to determine antiviral efficacy.

Future Research Directions

Optimization Opportunities

Several avenues for optimization of lamivudine-galactose warrant further investigation:

  • Linker Chemistry Refinement: Exploration of different chemical linkers between lamivudine and galactose to optimize release kinetics and stability.

  • Formulation Development: Investigation of optimal formulation strategies to enhance bioavailability and stability.

  • Combination Approaches: Evaluation of lamivudine-galactose in combination with other antiviral agents to assess potential synergistic effects.

Translational Research Priorities

Key priorities for translating lamivudine-galactose research toward clinical applications include:

  • Comprehensive Safety Profiling: Thorough evaluation of toxicity profile and potential for adverse effects.

  • Comparative Efficacy Studies: Head-to-head comparisons with established treatments for hepatitis B and HIV.

  • Cost-Effectiveness Analysis: Assessment of manufacturing feasibility and cost implications relative to existing therapies.

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